Home > Products > Screening Compounds P112961 > Chlorproguanil hydrochloride
Chlorproguanil hydrochloride - 15537-76-5

Chlorproguanil hydrochloride

Catalog Number: EVT-1190667
CAS Number: 15537-76-5
Molecular Formula: C11H16Cl3N5
Molecular Weight: 324.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Chlorproguanil hydrochloride is classified as a small molecule drug and belongs to the group of antimalarial agents. Its chemical structure includes multiple active functional groups that contribute to its pharmacological effects.

Synthesis Analysis

The synthesis of chlorproguanil hydrochloride involves several key steps:

  1. Starting Materials: The primary reactants are 3,4-dichloroaniline and isopropyl isocyanate.
  2. Reaction Process:
    • The reaction begins with the nucleophilic attack of the amino group of 3,4-dichloroaniline on the isocyanate group of isopropyl isocyanate.
    • This leads to the formation of an intermediate carbamate, which subsequently undergoes cyclization and deprotonation to yield chlorproguanil.
  3. Hydrochloride Formation: The final step involves reacting chlorproguanil with hydrochloric acid to form chlorproguanil hydrochloride.

This synthetic pathway highlights the importance of controlling reaction conditions such as temperature and pH to optimize yield and purity.

Molecular Structure Analysis

Chlorproguanil hydrochloride has a complex molecular structure characterized by the following features:

  • Chemical Formula: C11H16Cl3N5C_{11}H_{16}Cl_{3}N_{5}
  • Molecular Weight: Approximately 324.63 g/mol.
  • IUPAC Name: 1-[N'-(3,4-dichlorophenyl)carbamimidamido]-N-(propan-2-yl)methanimidamide hydrochloride.
  • Structural Components:
    • The molecule contains a dichlorophenyl ring attached to a carbamimidamide moiety.
    • It includes multiple nitrogen atoms, contributing to its basicity and interaction with biological targets.

The molecular structure can be represented using various notations such as SMILES (CC(C)NC(=N)NC(=N)NC1=CC=C(Cl)C(Cl)=C1) and InChI (InChI=1S/C11H15Cl2N5.ClH/c1-6(2)16-10(14)18-11(15)17-7-3-4-8(12)9(13)5-7;/h3-6H).

Chemical Reactions Analysis

Chlorproguanil hydrochloride participates in several chemical reactions relevant to its pharmacological activity:

  1. Enzyme Inhibition: The primary reaction involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism in Plasmodium species.
  2. Metabolic Pathways: Chlorproguanil can be metabolized into active metabolites such as cycloguanil, which also exhibit antimalarial activity.
  3. Stability Studies: Under acidic or basic conditions, chlorproguanil may undergo hydrolysis, affecting its stability and efficacy.

These reactions are essential for understanding the drug's mechanism of action and its pharmacokinetic properties.

Mechanism of Action

Chlorproguanil hydrochloride exerts its antimalarial effects primarily through:

This mechanism underscores its role as an effective treatment option for malaria.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorproguanil hydrochloride are critical for its formulation and therapeutic use:

  • Solubility: Water solubility is approximately 0.0808 mg/mL, which influences its bioavailability.
  • LogP Value: The logP value ranges from 2.88 to 2.99, indicating moderate lipophilicity suitable for cellular uptake.
  • pKa Value: The strongest basic pKa is around 10, suggesting that it remains protonated under physiological conditions.
  • Polar Surface Area: Approximately 83.79 Ų, which affects permeability across biological membranes.

These properties are vital for predicting how chlorproguanil behaves in biological systems and its potential interactions with other compounds.

Applications

Chlorproguanil hydrochloride has several significant applications:

  1. Antimalarial Treatment: Primarily used in treating malaria caused by Plasmodium falciparum, especially in regions with resistance to other treatments.
  2. Research Tool: Utilized in pharmacological studies to explore mechanisms of action related to folate metabolism in parasites.
  3. Combination Therapy: Often used in conjunction with other antimalarials like atovaquone for enhanced therapeutic effects.
Chemical and Pharmacological Background of Chlorproguanil Hydrochloride

Chemical Structure and Nomenclature

Molecular Composition and Properties: Chlorproguanil hydrochloride is a hydrochloride salt of Chlorproguanil, an arylbiguanide derivative. Its molecular formula is C₁₁H₁₆Cl₃N₅, with an average molecular weight of 324.63 g/mol and a monoisotopic mass of 323.0471286 Da [3] [6]. The compound features a 3,4-dichlorophenyl group linked to a biguanide chain, terminated with an isopropyl substituent. Protonation occurs at the biguanide nitrogen under physiological conditions, justifying salt formation for stability.

Systematic Nomenclature:

  • IUPAC Name: 1-[N'-(3,4-Dichlorophenyl)carbamimidamido]-N-(propan-2-yl)methanimidamide hydrochloride [3].
  • Synonyms: Chlorproguanil hydrochloride, Chlorproguanil HCl, Clorproguanil hydrochloride.
  • Registry Identifiers:
  • CAS Registry Number: 6001-93-0 [3] [6]
  • PubChem CID: 13956122 [1]
  • UNII: 6T04V14CU9 [3]

Structural Characteristics: The biguanide moiety (–NH–C(=NH)–NH–C(=NH)–NH–) enables hydrogen bonding with biological targets. The 3,4-dichlorophenyl ring enhances lipophilicity (predicted logP = 2.88) compared to non-chlorinated analogues like Proguanil [5] [6]. The hydrochloride salt improves aqueous solubility (0.0808 mg/mL) [6].

Table 1: Key Chemical Descriptors of Chlorproguanil Hydrochloride

PropertyValueSource
Molecular FormulaC₁₁H₁₆Cl₃N₅ [3] [6]
Molecular Weight324.63 g/mol [3]
SMILES NotationCl.CC(C)NC(=N)NC(=N)NC1=CC=C(Cl)C(Cl)=C1 [3]
InChI KeySVJMILFDDBKCGG-UHFFFAOYSA-N [3]
Aqueous Solubility0.0808 mg/mL [6]

Synthesis and Structural Analogues

Synthetic Route: Chlorproguanil hydrochloride is synthesized via condensation of 1-(3,4-dichlorophenyl)biguanide with acetone under acidic conditions, followed by salt formation. The reaction sequence involves:

  • Nucleophilic attack of 3,4-dichloroaniline on cyanoguanidine to form an intermediate biguanide.
  • Alkylation with isopropylamine or condensation with acetone.
  • Precipitation as the hydrochloride salt [5] [6].

Structural Analogues:

  • Proguanil: Lacks the 4-chloro substituent on the phenyl ring (molecular formula: C₁₁H₁₆ClN₅). This reduces lipophilicity and alters metabolic activation kinetics [9] [10].
  • Cycloguanil: The triazine metabolite of Proguanil, generated via cytochrome P450-mediated cyclization. Shares the same triazine core as Chlorcycloguanil but differs in aryl substituents [10].
  • Chlorcycloguanil: Active triazine metabolite of Chlorproguanil, formed by hepatic oxidation. Exhibits enhanced binding to Plasmodium falciparum dihydrofolate reductase (DHFR) compared to the parent drug [10].

Table 2: Structural Analogues of Chlorproguanil Hydrochloride

CompoundCore ModificationMolecular FormulaKey Feature
Chlorproguanil3,4-Dichlorophenyl biguanideC₁₁H₁₅Cl₂N₅High lipophilicity
Proguanil4-Chlorophenyl biguanideC₁₁H₁₆ClN₅Faster metabolic activation
ChlorcycloguanilTriazine metabolite of ChlorproguanilC₁₀H₁₂Cl₂N₅Direct DHFR inhibition

Structure-Activity Insights:

  • The 3,4-dichloro configuration optimizes steric fit within the PfDHFR active site.
  • Biguanide chain length critically influences membrane permeability.
  • Isopropyl termination prevents rapid deamination, prolonging half-life versus aliphatic analogues [9].

Pharmacodynamics: Mechanisms of Antifolate Activity

Bioactivation Pathway: Chlorproguanil acts as a prodrug, requiring cytochrome P450-mediated cyclization to Chlorcycloguanil, its triazine metabolite. Chlorcycloguanil directly inhibits Plasmodium falciparum dihydrofolate reductase (PfDHFR), a key enzyme in folate biosynthesis [2] [10].

Enzyme Inhibition Mechanism:

  • Competitive binding to the PfDHFR active site, overlapping with the dihydrofolate (DHF) substrate pocket.
  • High-affinity interaction mediated by:
  • Ionic bonds between protonated triazine nitrogens and Asp54 and Glu55 residues.
  • Van der Waals contacts with Ile14, Val45, and Phe58.
  • Hydrophobic stabilization via 3,4-dichlorophenyl group [9] [10].

Resistance Profiles:

  • Mutations in PfDHFR modulate efficacy:
  • Single mutants (e.g., Ala16Val, Asn51Ile) reduce binding affinity 10-fold.
  • Double mutants (e.g., Cys59Arg + Ser108Asn) decrease susceptibility >100-fold.
  • Isoleucine-to-leucine mutation at position 164 (Ile164Leu) confers near-complete resistance by sterically blocking triazine access [10].
  • Chlorcycloguanil retains partial activity against pyrimethamine-resistant parasites (Ser108Asn) due to distinct binding orientation [9].

Parasitocidal Dynamics:

  • Time above IC₉₀ (concentration inhibiting 90% growth) determines clinical efficacy.
  • For wild-type P. falciparum (strain K39), mean duration of parasitocidal activity is 6.1 days in a 10-kg child.
  • Against Ile164Leu mutants, activity duration drops to ≤1.8 days, indicating therapeutic failure risk [10].

Comparative Pharmacokinetics with Proguanil and Other Biguanides

Metabolic Activation:

  • Chlorproguanil: Rapidly oxidized to Chlorcycloguanil via CYP2C19. Plasma half-life of parent drug: ~12 hours. Chlorcycloguanil exhibits formation-limited kinetics with elimination half-life of ~20 hours [10].
  • Proguanil: Converted to Cycloguanil by CYP2C19 and CYP3A4. Slower activation rate (tₘₐₓ: 3–4 hours vs. 2 hours for Chlorproguanil). Cycloguanil half-life: 15–20 hours [10].

Table 3: Pharmacokinetic Comparison of Biguanide Antimalarials

ParameterChlorproguanilProguanilChlorcycloguanilCycloguanil
Bioactivation RouteCYP2C19CYP2C19/CYP3A4
Parent t₁/₂ (h)12 ± 314 ± 4
Metabolite t₁/₂ (h)20 ± 618 ± 5
CL/F (L/h/kg)0.51*0.48*0.370.32
Vd/F (L/kg)23.425.112.814.2

*Total clearance (CL/F) and volume of distribution (Vd/F) normalized for bioavailability (F) [10].

Disease-State Kinetics:

  • Malaria infection does not alter Chlorproguanil or Chlorcycloguanil pharmacokinetics significantly. Volume of distribution (Vd/F) and clearance (CL/F) remain consistent between healthy volunteers and malaria patients [10].
  • In pediatric populations, Chlorcycloguanil clearance scales with body weight (CLₘ/Fₘ = 3.72 L/h/kg), necessitating weight-adjusted dosing [10].

Protein Binding and Distribution:

  • Chlorproguanil and Chlorcycloguanil exhibit moderate plasma protein binding (45–60%), primarily to albumin.
  • Dapsone (commonly co-administered) shows >70% albumin binding, but no displacement interactions are reported [10].

Elimination Pathways:

  • Renal excretion accounts for >80% of Chlorproguanil clearance.
  • Chlorcycloguanil undergoes hepatic glucuronidation followed by biliary excretion [10].

Key Advances & Challenges: Chlorproguanil hydrochloride exemplifies targeted prodrug design against Plasmodium folate metabolism. Its rapid clearance minimizes resistance selection pressure versus long-acting antifolates like sulfadoxine-pyrimethamine. However, cross-resistance with other DHFR inhibitors and haemolytic risks in glucose-6-phosphate dehydrogenase-deficient patients limit clinical utility [4] [7]. Contemporary research focuses on artemisinin-based combinations to bypass these constraints while leveraging its potent mechanism.

Properties

CAS Number

15537-76-5

Product Name

Chlorproguanil hydrochloride

IUPAC Name

(1E)-1-[amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride

Molecular Formula

C11H16Cl3N5

Molecular Weight

324.6 g/mol

InChI

InChI=1S/C11H15Cl2N5.ClH/c1-6(2)16-10(14)18-11(15)17-7-3-4-8(12)9(13)5-7;/h3-6H,1-2H3,(H5,14,15,16,17,18);1H

InChI Key

SVJMILFDDBKCGG-UHFFFAOYSA-N

SMILES

CC(C)N=C(N)N=C(N)NC1=CC(=C(C=C1)Cl)Cl.Cl

Synonyms

chlorproguanil
lapudrine
mono-HCl of chlorproguanil
unspecified HCl of chlorproguanil

Canonical SMILES

CC(C)[NH2+]C(=NC(=NC1=CC(=C(C=C1)Cl)Cl)N)N.[Cl-]

Isomeric SMILES

CC(C)[NH2+]/C(=N\C(=NC1=CC(=C(C=C1)Cl)Cl)N)/N.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.